4-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
This compound is a novel compound with potent activities against Gram-positive bacterial pathogens . It has been reported to have highly potent activity against Neisseria gonorrhoeae . The molecular formula of this compound is C22H18N4O6S2.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect has been reported . A continuous flow microreactor system was developed to synthesize similar compounds and determine intrinsic reaction kinetics parameters .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been studied. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been reported .Mechanism of Action
Target of Action
It’s known that benzenesulfonamides often target carbonic anhydrases, enzymes involved in maintaining ph and fluid balance .
Mode of Action
It’s known that benzenesulfonamides typically act as inhibitors of their target enzymes, preventing their normal function .
Biochemical Pathways
If the compound acts as a typical benzenesulfonamide, it could affect pathways involving carbonic anhydrases, potentially influencing processes like ph regulation and fluid balance .
Pharmacokinetics
Benzenesulfonamides are generally well-absorbed and widely distributed in the body .
Result of Action
The compound has shown promising in vitro anticancer activity . For instance, a derivative of this compound exhibited potent anticancer activity against HCT-116, MCF-7, and HeLa cell lines, with IC50 values of 0.5, 4, and 4.5 µM, respectively .
Action Environment
Factors such as ph and temperature can generally affect the stability and efficacy of benzenesulfonamides .
Properties
IUPAC Name |
4-(benzenesulfonamido)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S2/c1-33(28,29)19-9-5-6-16(14-19)21-24-25-22(32-21)23-20(27)15-10-12-17(13-11-15)26-34(30,31)18-7-3-2-4-8-18/h2-14,26H,1H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUINUHHDKSBVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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